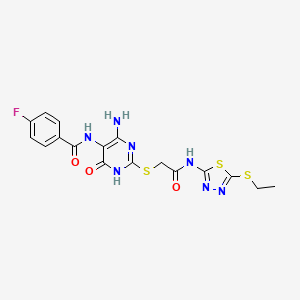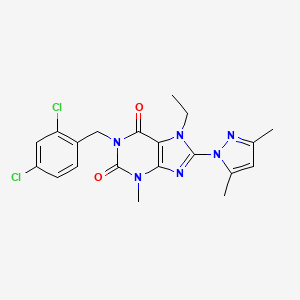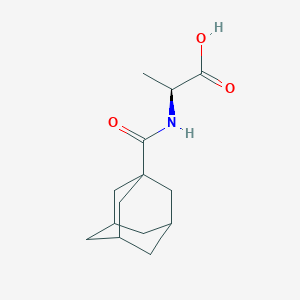
N-(4-amino-2-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-amino-2-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide is a useful research compound. Its molecular formula is C17H16FN7O3S3 and its molecular weight is 481.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Metabolic Pathways and Disposition
The metabolic pathways and disposition of compounds similar to N-(4-amino-2-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide have been studied to understand their pharmacokinetics and potential therapeutic effects. For example, the metabolism and excretion of dabrafenib, a BRAF inhibitor with a similar complex molecular structure, have been examined in cancer patients. The study revealed that dabrafenib undergoes extensive oxidative metabolism leading to various metabolites, with the major route of elimination being biliary excretion (Bershas et al., 2013). This suggests that compounds with similar structures may also undergo complex metabolic processes, impacting their pharmacological efficacy and safety profiles.
Bioavailability and Excretion
The bioavailability and excretion patterns of novel compounds are critical for assessing their therapeutic potential. For mirabegron, a β3-adrenoceptor agonist, studies on its absorption, metabolism, and excretion highlighted that it is rapidly absorbed, with unchanged mirabegron being a significant component of circulating radioactivity in plasma. The drug is primarily eliminated through oxidative metabolism and biliary excretion, emphasizing the importance of understanding the metabolic pathways for compounds with intricate structures (Takusagawa et al., 2012). This information is essential for predicting the behavior of similar compounds in vivo.
Therapeutic Efficacy and Safety
Assessing the therapeutic efficacy and safety of new compounds is a complex process involving the evaluation of pharmacodynamics, potential toxicities, and therapeutic windows. Studies on compounds like etridiazole and its metabolites in both rats and humans have provided insights into the potential for biological monitoring and the implications of metabolite formation on safety and efficacy (Welie et al., 2005). These investigations underscore the necessity of comprehensive metabolic and toxicological studies for novel compounds to ensure their safe and effective use in clinical settings.
Propiedades
IUPAC Name |
N-[4-amino-2-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN7O3S3/c1-2-29-17-25-24-16(31-17)20-10(26)7-30-15-22-12(19)11(14(28)23-15)21-13(27)8-3-5-9(18)6-4-8/h3-6H,2,7H2,1H3,(H,21,27)(H,20,24,26)(H3,19,22,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKRQVYMRFZWAPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=C(C=C3)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN7O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[3-(3-Fluorophenyl)-2,1-benzisoxazol-5-yl]-1-ethanone](/img/structure/B2643295.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2643296.png)
![2-[methyl-(4-methylphenyl)sulfonylamino]-N-propan-2-ylacetamide](/img/structure/B2643300.png)




![2-[6-(2,3-Dimethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2643307.png)
![3-(3-methoxyphenyl)-7-(morpholin-4-ylcarbonyl)-2-[(4-vinylbenzyl)thio]quinazolin-4(3H)-one](/img/structure/B2643308.png)


